molecular formula C15H21NO3 B13513244 Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13513244
M. Wt: 263.33 g/mol
InChI Key: FLRIVTSNMBQHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxymethyl group at position 3 and a methyl group at position 4 of the piperidine ring, with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen. Its molecular formula is C15H21NO3 (molecular weight: 263.33) . This compound is structurally significant in medicinal chemistry, serving as an intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3

InChI Key

FLRIVTSNMBQHFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with piperidine derivatives such as:

  • 1-Benzyloxycarbonylpiperidine or
  • 4-Methylpiperidine

These serve as core scaffolds for subsequent modifications.

Introduction of the Benzyl Ester Group

The benzyl carbamate (carboxylate) at the nitrogen is often introduced via carbamate formation using benzyl chloroformate (Cbz-Cl):

Piperidine + Benzyl chloroformate → N-Benzyl carbamate (intermediate)

This reaction proceeds under basic conditions, typically with aqueous sodium carbonate or sodium bicarbonate as the base, in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The carbamate formation is highly selective for the nitrogen atom.

Hydroxymethylation at the 3-Position

The hydroxymethyl group can be introduced through selective electrophilic substitution or alkylation at the 3-position:

  • Formylation using formaldehyde derivatives (e.g., paraformaldehyde or formalin) in the presence of acids or bases.
  • Reductive hydroxymethylation where formaldehyde reacts with the piperidine ring, followed by reduction to yield the hydroxymethyl group.

A typical method involves:

Piperidine derivative + Formaldehyde (or paraformaldehyde) + Acid/Base → 3-Hydroxymethylpiperidine

The reaction conditions are optimized to favor mono-substitution at the 3-position, often under controlled temperature and pH.

Formation of the Carboxylate Ester

The final step involves esterification at the nitrogen or the hydroxymethyl group:

  • Esterification of the hydroxymethyl group with benzyl chloroformate or related reagents to form the carboxylate ester.
  • Alternatively, activation of the hydroxymethyl group as a mesylate or tosylate, followed by nucleophilic substitution with benzyl alcohol derivatives.

Representative Synthetic Route

Based on literature (e.g., ChemicalBook, patent disclosures, and research articles), a typical synthesis might follow these steps:

Step Reaction Conditions Yield Reference
1 Carbamate formation Benzyl chloroformate + piperidine Moderate to high
2 Hydroxymethylation Formaldehyde + acid/base Variable
3 Esterification Activation of hydroxymethyl group + benzyl alcohol derivative High

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to 25°C For carbamate formation and hydroxymethylation
Solvent Dichloromethane, THF, Methanol Solvent choice affects selectivity and yield
Reagents Formaldehyde (or derivatives), Sodium bicarbonate, Sodium triacetoxyborohydride For hydroxymethylation and reductive amination

Mechanistic Insights

  • Carbamate formation involves nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of benzyl chloroformate, releasing chloride.
  • Hydroxymethylation proceeds via electrophilic addition of formaldehyde to the nitrogen or carbon centers, followed by reduction.
  • Esterification or substitution reactions modify the hydroxymethyl group, forming the target ester.

Research Findings and Yield Data

  • The synthesis reported in ChemicalBook achieved yields of approximately 61% for the intermediate benzyl-3-(hydroxyMethyl)piperidin-4-ol, indicating the efficiency of carbamate and hydroxymethylation steps.
  • Patent literature highlights the importance of reaction optimization, with yields often exceeding 70% when conditions are carefully controlled.
  • The literature review from recent studies suggests that employing diversity-oriented synthesis strategies enhances the scope of derivatives, including the target compound.

Summary Table of Key Synthesis Parameters

Method Reagents Solvent Temperature Yield References
Carbamate formation Benzyl chloroformate + piperidine Dichloromethane 0–25°C ~70% ,
Hydroxymethylation Formaldehyde + base Methanol Room temperature 60–80% ,
Esterification Activation + benzyl alcohol derivative Dichloromethane 0–25°C >70% ,

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-methylpiperidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

(a) Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
  • Structure: Substitution at position 4 with an amino group (NH2) instead of methyl and hydroxymethyl.
  • Formula : C13H18N2O2 .
  • Safety Profile : Requires stringent handling due to incomplete toxicological data. First-aid measures include immediate eye flushing and skin decontamination .
(b) Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
  • Structure : Position 4 substituted with a 3-ethoxy-3-oxopropyl group.
  • Formula: Not explicitly stated, but likely larger due to the ethoxy-oxopropyl chain.
(c) Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 3939-01-3)
  • Structure : Features a ketone (oxo) at position 4 and a methyl ester at position 3.
  • Formula: C15H18ClNO3 (as hydrochloride salt) .
  • Application : Used in pharmaceutical research; the oxo group increases electrophilicity for further derivatization .
(d) Benzyl 4-hydroxypiperidine-1-carboxylate (CAS 648418-25-1)
  • Structure : Hydroxyl group at position 4 instead of methyl/hydroxymethyl.
  • Similarity Score : 0.90 compared to the target compound .
  • Key Difference : The hydroxyl group at position 4 may alter hydrogen-bonding interactions and solubility.

Structural and Functional Comparison Table

Compound Name CAS Number Substituents (Position) Molecular Formula Key Properties
Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate 1823822-71-4 3-(hydroxymethyl), 4-methyl C15H21NO3 Solid; limited safety data
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 4-amino C13H18N2O2 Potential toxicity; eye/skin hazards
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 4-(3-ethoxy-3-oxopropyl) Not specified Liquid; no known hazards
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 4-oxo, 3-methyl ester C15H18ClNO3 Solid; pharmaceutical intermediate
Benzyl 4-hydroxypiperidine-1-carboxylate 648418-25-1 4-hydroxy C13H17NO3 Solid; high similarity (0.90)

Biological Activity

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (often referred to as trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate) is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications, supported by various research findings and case studies.

Chemical Structure and Properties

Trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has a molecular formula of C15H21NO3C_{15}H_{21}NO_3 and a molecular weight of approximately 263.33 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, alongside hydroxymethyl and benzyl functional groups that may enhance its interaction with biological targets .

The precise mechanism of action for trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors due to the presence of the piperidine ring. The hydroxymethyl group may influence binding affinity and specificity towards various biological macromolecules.

Pharmacological Potential

Research indicates that compounds with similar piperidine structures often exhibit significant pharmacological properties. Notably, piperidine derivatives have been studied for their potential in:

  • Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have shown cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Piperidine compounds are also investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment .

Case Studies

  • Antioxidant and Anti-Tyrosinase Activities : A study focusing on related compounds demonstrated that certain derivatives exhibited notable tyrosinase inhibitory effects, which are valuable in cosmetic applications for skin protection against UV radiation .
  • Binding Affinity Studies : Preliminary investigations into the binding affinities of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate against various biological targets suggest its potential as a lead compound for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and potential activities of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate compared to related compounds:

Compound NameMolecular FormulaSimilarity IndexNotable Activity
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylateC14H19NO30.97Neuroprotective
Benzyl 4-hydroxypiperidine-1-carboxylateC14H19NO30.90Anticancer
Benzyl 3-hydroxypiperidine-1-carboxylateC14H19NO20.89Antioxidant
Rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateC15H21NO30.95Neuroprotective

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. This includes:

  • In Vivo Studies : Animal models could provide insights into the therapeutic efficacy and safety profile.
  • Molecular Docking Studies : Advanced computational techniques may help elucidate the binding interactions at the molecular level, guiding the design of more potent derivatives.

Q & A

Basic: What are the optimal synthetic routes for Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and carbamate formation. Key steps include:

  • Ring functionalization : The piperidine ring is modified using benzyl chloroformate to introduce the carboxylate group under inert conditions (e.g., nitrogen atmosphere) .
  • Hydroxymethyl introduction : A hydroxymethyl group is added at the 3-position via reductive amination or Grignard reactions, often employing solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the product. Yields are typically 60-75%, contingent on reaction temperature and stoichiometric ratios .

Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish axial/equatorial substituents on the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns, critical for distinguishing analogs .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., muscarinic acetylcholine receptors). Docking scores correlate with binding affinity; pose validation via RMSD calculations ensures reliability .
  • Network Pharmacology : Systems biology approaches identify pathways (e.g., FoxO signaling) modulated by the compound. KEGG pathway enrichment analysis links structural motifs (e.g., hydroxymethyl group) to oxidative stress regulation .
  • ADMET Prediction : SwissADME or ADMETLab2.0 predict pharmacokinetics (e.g., blood-brain barrier penetration), guiding in vivo experimental design .

Advanced: How does stereochemistry at the 3- and 4-positions influence receptor binding and selectivity?

Methodological Answer:

  • Stereoisomer Synthesis : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution yield enantiopure forms. X-ray crystallography (via SHELXL ) confirms absolute configuration .
  • Biological Assays : Competitive binding assays (e.g., radioligand displacement) reveal stereochemical preferences. For example, (3R,4R) configurations show 10-fold higher affinity for GABAA receptors compared to (3S,4S) analogs .
  • MD Simulations : Molecular dynamics (GROMACS) quantify hydrogen-bond stability and hydrophobic interactions in receptor binding pockets .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. Use statistical tools (e.g., R/Bioconductor) to normalize assay conditions (e.g., IC50 values adjusted for cell-line variability) .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Elucidation : Re-examine compound identity via single-crystal XRD if discrepancies arise in activity profiles .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors enhance reaction control (temperature, residence time), reducing side products (e.g., over-alkylation) and improving yields by 15-20% .
  • Catalyst Optimization : Palladium on carbon (Pd/C) or enzyme-mediated catalysis (e.g., lipases) for selective reductions, minimizing protecting group manipulations .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.